3-Phenethyl-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea
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Overview
Description
3-Phenethyl-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a phenethyl group, a thiophen-3-ylmethyl group, and a trifluoroethyl group attached to a urea backbone. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenethyl-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea typically involves the following steps:
Preparation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds such as phenethylamine, thiophen-3-ylmethyl chloride, and 2,2,2-trifluoroethyl isocyanate.
Formation of Urea Derivative: The intermediate compounds are then reacted under controlled conditions to form the desired urea derivative. For example, phenethylamine can be reacted with thiophen-3-ylmethyl chloride in the presence of a base to form an intermediate, which is subsequently reacted with 2,2,2-trifluoroethyl isocyanate to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Employing purification techniques such as crystallization, distillation, or chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Phenethyl-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, acids, and bases under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer oxygen atoms.
Scientific Research Applications
3-Phenethyl-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Phenethyl-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Inhibition or Activation of Pathways: It may inhibit or activate specific biochemical pathways, resulting in changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
3-Phenethyl-1-(thiophen-2-ylmethyl)-1-(2,2,2-trifluoroethyl)urea: Similar structure with a thiophen-2-ylmethyl group instead of thiophen-3-ylmethyl.
3-Phenethyl-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)thiourea: Similar structure with a thiourea backbone instead of urea.
Uniqueness
3-Phenethyl-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea is unique due to the specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various scientific research applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
3-(2-phenylethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2OS/c17-16(18,19)12-21(10-14-7-9-23-11-14)15(22)20-8-6-13-4-2-1-3-5-13/h1-5,7,9,11H,6,8,10,12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCWAROVURLFGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)N(CC2=CSC=C2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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